molecular formula C15H12O6 B191197 Eriodictyol CAS No. 552-58-9

Eriodictyol

Cat. No.: B191197
CAS No.: 552-58-9
M. Wt: 288.25 g/mol
InChI Key: SBHXYTNGIZCORC-ZDUSSCGKSA-N
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Description

Eriodictyol is a flavonoid belonging to the flavanones subclass. It is abundantly found in various medicinal plants, citrus fruits, and vegetables. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective properties .

Mechanism of Action

Eriodictyol is a flavonoid found in a variety of medicinal plants, citrus fruits, and vegetables . It has been associated with a range of health benefits due to its interaction with various cellular and molecular pathways .

Target of Action

This compound has been found to interact with several targets, including pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β . It also interacts with the nuclear factor erythroid-2-related factor 2 (Nrf2), nuclear transcription factor-κB (NF-κB), and protein kinase B (PKB/Akt) signal pathways .

Mode of Action

This compound exerts its effects by modulating these targets. For instance, it has been shown to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis by activating the Nrf2/HO-1 pathways . It also suppresses the expression of pro-inflammatory cytokines via inhibition of the Akt/NF-κB pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit glioblastoma migration and invasion by reversing epithelial-mesenchymal transition via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway . It also protects against high glucose-induced oxidative stress in glomerular mesangial cells through suppression of pro-inflammatory cytokines level via inhibition of Akt/NF-κB pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its interaction with multiple targets and pathways. These effects include antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects .

Safety and Hazards

Eriodictyol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Eriodictyol has considerable medicinal properties and has been predicted to clarify the mode of action in various cellular and molecular pathways . In view of the immense therapeutic effects, this compound may serve as a potential drug source to enhance community health standards . More and more studies have focused on the pharmacological activity and mechanism of this compound in Ischemic stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eriodictyol can be synthesized through various methods. One common approach involves the microbial synthesis using engineered microorganisms. For instance, Corynebacterium glutamicum has been employed to produce this compound directly from tyrosine. This process involves optimizing the biosynthetic module of naringenin, an upstream intermediate for this compound production .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as medicinal plants, citrus fruits, and vegetables. Techniques like ultrasound-assisted extraction have been used to extract this compound from plant materials .

Chemical Reactions Analysis

Types of Reactions: Eriodictyol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. For example, glycosides of this compound have been identified in certain plants .

Comparison with Similar Compounds

Eriodictyol is similar to other flavanones such as homothis compound, its sodium salt, and sterubin. These compounds share similar structural features and biological activities but differ in their specific effects and potency . This compound is unique in its ability to modulate a wide range of cell-signaling pathways and its potential therapeutic applications in various diseases .

Conclusion

This compound is a versatile flavonoid with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHXYTNGIZCORC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877706
Record name (+)-Eriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eriodictyol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.07 mg/mL at 20 °C
Record name Eriodictyol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

552-58-9
Record name (+)-Eriodictyol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-58-9
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Record name Eriodictyol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Eriodictyol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
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Record name ERIODICTYOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q520486B8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eriodictyol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

269 - 270 °C
Record name Eriodictyol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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